3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide
Description
Historical Context of Triazole-Pyrimidine Hybrid Compounds in Medicinal Chemistry
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has served as a privileged structure in drug discovery since its first synthesis in 1909. Early applications focused on purine isosterism, leveraging the heterocycle's ability to mimic adenosine/guanosine motifs in nucleic acid interactions. The discovery of essramycin (1), a naturally occurring triazole-pyrimidine derivative with antibiotic properties, validated the scaffold's biological relevance. Modern derivatization strategies, exemplified by KPT-8602, exploit the triazole's hydrogen-bonding capacity and pyrimidine's planar rigidity to achieve high-affinity protein interactions.
Structural evolution of these hybrids accelerated with Trapidil (2), a coronary vasodilator targeting platelet-derived growth factor receptors. Contemporary designs integrate electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability, as evidenced by KPT-8602's oral bioavailability (86 mg/mL solubility in DMSO). The scaffold's versatility is further demonstrated in neuroprotective agents like ZA3-ZA5, where triazole-pyrimidine hybrids inhibit NF-κB signaling at nanomolar concentrations.
Table 1: Key Structural Features of Triazole-Pyrimidine Therapeutics
| Compound | Target | Notable Modifications | Bioactivity (IC50) |
|---|---|---|---|
| Trapidil | PDGF Receptor | Diethylaminoethyl side chain | 1.2 μM (vasodilation) |
| Essramycin | Bacterial RNA Polymerase | Natural methyl substituents | 0.8 μg/mL (antibacterial) |
| KPT-8602 | XPO1 | Trifluoromethyl groups, acrylamide | 20–211 nM (AML cytotoxicity) |
Rationale for Molecular Design: Synergistic Pharmacophore Integration
KPT-8602’s design rationale combines three critical elements:
- Triazole Core : The 1,2,4-triazole moiety provides three nitrogen atoms capable of forming hydrogen bonds with XPO1's Cys528 residue, critical for irreversible inhibition. Quantum mechanical calculations suggest the triazole's dipole moment (4.12 D) enhances electrostatic complementarity with XPO1's hydrophobic groove.
- Pyrimidine Ring : Positioned at the Cα position, the pyrimidine engages in π-π stacking with XPO1’s Phe583 and hydrogen bonds with Lys548/Lys579. Substitution at the 5-position (trifluoromethylpyridine in KPT-330 vs. pyrimidine in KPT-8602) reduces logP by 0.8 units, improving aqueous solubility.
- Trifluoromethyl Groups : The 3,5-bis(trifluoromethyl)phenyl group increases metabolic stability by blocking cytochrome P450 oxidation sites. Fluorine’s electronegativity (-3.9 eV) enhances binding via halogen bonds with XPO1’s Val540.
Molecular dynamics simulations reveal the acrylamide linker’s role in maintaining optimal distance (4.7 Å) between the triazole and pyrimidine moieties, enabling simultaneous engagement of XPO1’s NES-binding groove and nuclear pore complex.
Table 2: Physicochemical Properties of KPT-8602
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H10F9N6O | |
| Molecular Weight | 428.29 g/mol | |
| logP | 3.1 (calculated) | |
| Solubility (DMSO) | 200.79 mM | |
| XPO1 Binding Affinity | Kd = 38 nM |
Position Within Exportin-1 (XPO1) Inhibitor Development
As a second-generation Selective Inhibitor of Nuclear Export (SINE), KPT-8602 addresses key limitations of first-generation agents like selinexor (KPT-330):
- Blood-Brain Barrier Penetration : Reduced 30-fold compared to selinexor, minimizing CNS toxicity (e.g., anorexia, malaise). This stems from the pyrimidine’s lower lipophilicity (clogP 2.9 vs. 3.7 in selinexor).
- Dosing Regimen : Daily oral dosing achieves plasma concentrations exceeding the IC90 for XPO1 inhibition (Cmax = 1.2 μM vs. 0.4 μM for selinexor).
- Target Specificity : CRISPR/Cas9 mutagenesis confirms covalent binding to Cys528 in XPO1’s NES groove, with no off-target activity against 468 kinases screened.
In vivo models demonstrate complete regression of AML xenografts at 10 mg/kg/day, contrasting with selinexor’s 30 mg/kg twice-weekly regimen. Hematopoietic stem cells show 9-fold greater resistance to KPT-8602 than AML blasts, preserving normal hematopoiesis.
Mechanistic Comparison of XPO1 Inhibitors
$$
\text{KPT-8602} + \text{XPO1} \xrightarrow{k{\text{inact}} = 0.18\ \text{min}^{-1}} \text{XPO1-Cys528 adduct} \quad \text{(Irreversible Inhibition)}
$$
First-generation inhibitors exhibit slower inactivation kinetics ($$k{\text{inact}} = 0.09\ \text{min}^{-1}$$) due to suboptimal orientation in the NES groove.
Properties
Molecular Formula |
C17H10F6N6O |
|---|---|
Molecular Weight |
428.29 g/mol |
IUPAC Name |
3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide |
InChI |
InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30) |
InChI Key |
JFBAVWVBLRIWHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Triazole Core Synthesis
The 1,2,4-triazole ring is typically constructed via cyclization of acyl hydrazides with isothiocyanates. For example, reaction of 4,6-dimethyl-pyrimidine-2-thiol with bromoethyl acetate yields ester intermediates, which undergo hydrazinolysis to form acyl hydrazides. Subsequent condensation with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in ethanol, followed by base-catalyzed cyclization, generates the triazole core. Alternative routes employ 2,2,2-trichloroethyl imidates under mild conditions with PEG and p-toluenesulfonic acid (PTSA), achieving yields up to 92%.
Pyrimidine and Enamide Linkage
The pyrimidin-5-yl group is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. The propenamide linker is formed through Michael addition or Heck coupling, with stereochemical control achieved using chiral auxiliaries or asymmetric catalysis.
Synthetic Methodologies
Stepwise Assembly via Triazole Intermediate
A widely adopted method involves sequential construction of the triazole ring followed by coupling with the pyrimidine-enamide fragment (Table 1):
Table 1: Reaction Conditions for Stepwise Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole formation | Ethanol, NaOAc, 80°C, 12 h | 65–75% | |
| Chloroacetylation | ClCH₂COCl, Et₃N, DCM, 0°C | 82% | |
| Enamide coupling | Pyrimidin-5-ylpropenamide, DMF, K₂CO₃, 50°C | 58% |
This route begins with synthesizing 3-mercapto-1,2,4-triazole derivatives, which are alkylated with chloroacetamides in DMF to form thioether intermediates. Subsequent oxidative elimination with SeO₂ or MnO₂ yields the propenamide linkage.
One-Pot Cyclization-Coupling Approach
Recent protocols combine triazole cyclization and enamide formation in a single pot. For instance, treating 3,5-bis(trifluoromethyl)phenyl isothiocyanate with pyrimidin-5-ylprop-2-ynamide in the presence of CuI and DBU generates the target compound via a cascade thiol-ene click reaction and cyclization. This method reduces purification steps and improves overall yields to 70–78%.
Optimization Strategies
Solvent and Base Selection
DMF emerges as the optimal solvent for coupling reactions due to its high polarity and ability to stabilize charged intermediates. In contrast, ethanol or toluene is preferred for cyclization steps to minimize side reactions. Tertiary amines like Et₃N or DBU enhance reaction rates by scavenging HCl generated during acylations.
Temperature and Reaction Time
Cyclization reactions proceed efficiently at 80–100°C over 12–24 h, while coupling steps require milder conditions (50–60°C, 6–8 h) to prevent decomposition of the enamide group. Microwave-assisted synthesis reduces reaction times by 40–60% without compromising yields.
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, triazole-H), 8.87 (s, 2H, pyrimidine-H), 7.92–7.85 (m, 3H, Ar-H), 6.78 (d, J = 15.6 Hz, 1H, CH=), 6.25 (d, J = 15.6 Hz, 1H, CH=), 3.45 (s, 2H, CH₂).
¹³C NMR: δ 164.5 (C=O), 155.2 (triazole-C), 135.8 (CF₃-C), 123.4 (pyrimidine-C).
Table 2: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | DSC |
| logP | 3.2 ± 0.1 | HPLC |
| Solubility | <0.1 mg/mL (H₂O) | Shake-flask |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by the presence of trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes for reduction and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of specific catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield alcohols or other reduced forms of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidines, including our compound of interest, exhibit significant antifungal properties. For instance:
- In Vitro Efficacy : The compound has shown good antifungal activity against various pathogens such as Botrytis cinerea, Colletotrichum gloeosporioides, and Sclerotinia sclerotiorum at concentrations around .
Table 1: Antifungal Activity of Selected Compounds
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5b | B. cinerea | 96.76 |
| 5j | B. cinerea | 96.84 |
| 5l | B. cinerea | 100 |
| 5v | S. sclerotiorum | 82.73 |
This table summarizes the antifungal activities observed in the study, indicating that some derivatives outperform traditional antifungals like tebuconazole.
Insecticidal Properties
The synthesized compounds also demonstrated moderate insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda. These activities were evaluated at concentrations of , showing potential as agricultural pesticides .
Anticancer Activity
In addition to its antifungal and insecticidal properties, the compound has been evaluated for anticancer activity:
- Cell Line Studies : The compound exhibited certain levels of cytotoxicity against cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around . However, these effects were noted to be lower than those produced by established chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (µg/ml) | Comparison Drug |
|---|---|---|
| PC3 | >5 | Doxorubicin |
| K562 | >5 | Doxorubicin |
| HeLa | >5 | Doxorubicin |
| A549 | >5 | Doxorubicin |
Mechanism of Action
The mechanism of action of 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to stabilize transition states and activate substrates through hydrogen bonding . This makes it an effective catalyst and a valuable tool in various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Eltanexor belongs to a class of XPO1 inhibitors characterized by triazole-containing scaffolds. Below is a comparison with structurally or functionally related compounds:
Key Findings from Evidence
Structural Similarities: Both Eltanexor and the compound in share the 3,5-bis(trifluoromethyl)phenyl group, a motif known to enhance binding to hydrophobic pockets in target proteins . Eltanexor’s 1,2,4-triazole ring is critical for XPO1 inhibition, while the patent compound’s triazole is part of a phosphonate ester system, suggesting divergent applications .
Pharmacological Advancements: Eltanexor’s second-generation status confers reduced toxicity compared to first-generation inhibitors (e.g., Selinexor), attributed to its acrylamide-based scaffold minimizing off-target interactions .
Clinical Relevance :
- Eltanexor’s efficacy in ALL is supported by preclinical data showing IC₅₀ values < 100 nM in leukemia cell lines, whereas first-generation inhibitors exhibit narrower therapeutic windows .
Biological Activity
The compound 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H13F6N7O
- Molecular Weight : 443.31 g/mol
- CAS Number : 1393477-72-9
Biological Activity Overview
The biological activity of the compound primarily revolves around its interaction with various molecular targets involved in cellular signaling pathways. Key areas of interest include:
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties through the inhibition of specific kinases and modulation of signaling pathways associated with tumor growth. For instance, it has been shown to inhibit the NF-kB pathway, which is critical in cancer cell proliferation and survival .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by modulating the NLRP3 inflammasome pathway. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders where inflammation plays a pivotal role .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The triazole moiety interacts with ATP-binding sites in kinases, leading to decreased phosphorylation of downstream targets.
- Inflammasome Modulation : By inhibiting the NLRP3 inflammasome activation, it reduces the release of pro-inflammatory cytokines.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, promoting apoptosis.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of the compound against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM across different cell types .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
| HeLa (Cervical Cancer) | 18 |
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in serum samples compared to controls .
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 300 | 250 |
| Compound Treatment | 120 | 80 |
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including the formation of the 1,2,4-triazole ring and subsequent coupling with pyrimidine derivatives. Critical steps include:
- Coupling Reactions : Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance reactant solubility and stabilize intermediates .
- Temperature Control : Maintaining precise temperatures (e.g., 60–80°C) during cyclization to avoid side reactions .
- Purification : Column chromatography or recrystallization to isolate the final product, with purity verified via HPLC or LC-MS .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- NMR Spectroscopy : and NMR confirm the integration of trifluoromethyl groups and triazole-pyrimidine linkages.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, critical for verifying stereochemistry and polymorphism .
- Mass Spectrometry : High-resolution LC-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield and scalability?
Methodological approaches include:
- Design of Experiments (DoE) : Varying solvents (polar vs. nonpolar), catalysts (e.g., Pd-based), and reaction times to identify optimal conditions .
- Kinetic Studies : Monitoring reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediate formation .
- Scale-Up Challenges : Addressing solvent volume effects and heat dissipation in batch reactors to maintain yield consistency .
Q. How can contradictions in bioactivity data across studies be resolved?
- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography (SHELXL) to rule out polymorphic or stereochemical variations .
- Assay Standardization : Use pharmacopeial guidelines (e.g., USP <1032>) to ensure consistent bioactivity testing conditions, including buffer pH (e.g., ammonium acetate at pH 6.5) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., aprepitant derivatives) to identify trends in trifluoromethyl group interactions .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) models binding affinities to receptors like NK1, leveraging the trifluoromethyl group’s electron-withdrawing effects .
- DFT Calculations : Density functional theory optimizes ground-state geometries and predicts spectroscopic properties (e.g., NMR shifts) .
- Machine Learning : Training models on datasets of triazole derivatives to forecast solubility or metabolic stability .
Q. How can polymorphic forms of the compound be identified and characterized?
- Crystallographic Screening : Use SHELXD for phase identification in high-throughput crystallography trials .
- Thermal Analysis : Differential scanning calorimetry (DSC) detects melting point variations between polymorphs .
- Solvent-Mediated Transitions : Recrystallization in mixed solvents (e.g., ethanol/water) to isolate thermodynamically stable forms .
Methodological Considerations
Q. What protocols ensure rigorous purity assessment during synthesis?
- Residual Solvent Analysis : Follow USP <467> guidelines using GC-MS to quantify solvents like DMF or THF .
- Chiral Purity : Chiral HPLC with amylose-based columns to resolve enantiomeric impurities in stereospecific intermediates .
Q. How are structure-activity relationships (SARs) explored for analogs of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
